molecular formula C11H9F4N3 B6361811 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine CAS No. 1240565-89-2

1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine

Cat. No.: B6361811
CAS No.: 1240565-89-2
M. Wt: 259.20 g/mol
InChI Key: CAEDMWAUNLUVEA-UHFFFAOYSA-N
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Description

1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine is a compound that features a pyrazole ring substituted with a fluorinated phenyl group. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a compound of interest in various fields such as pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the fluorinated phenyl group: This step involves the reaction of the pyrazole with a fluorinated benzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors can also be considered to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Substitution reactions: The fluorinated phenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and reduction: The pyrazole ring can be oxidized or reduced under specific conditions.

    Coupling reactions: The compound can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic aromatic substitution: Typically involves the use of strong nucleophiles such as alkoxides or amines.

    Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Suzuki-Miyaura coupling: Requires palladium catalysts and boronic acids under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine has several scientific research applications:

    Pharmaceuticals: The compound’s fluorinated structure enhances its potential as a drug candidate due to improved metabolic stability and bioavailability.

    Agrochemicals: It can be used in the development of pesticides and herbicides due to its biological activity.

    Materials science: The compound’s unique properties make it suitable for use in the synthesis of advanced materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The fluorinated phenyl group can enhance binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group but lacks the pyrazole ring.

    3-(Trifluoromethyl)pyrazole: Contains the pyrazole ring with a trifluoromethyl group but differs in the substitution pattern.

Uniqueness

1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine is unique due to the combination of a fluorinated phenyl group and a pyrazole ring. This structure imparts distinct chemical and

Properties

IUPAC Name

1-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F4N3/c12-8-2-1-7(10(3-8)11(13,14)15)5-18-6-9(16)4-17-18/h1-4,6H,5,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEDMWAUNLUVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)CN2C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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